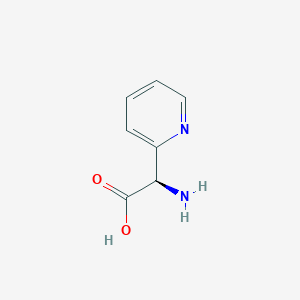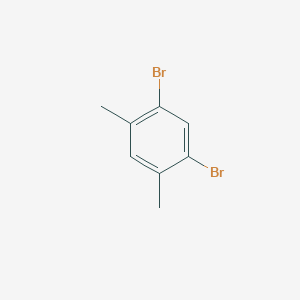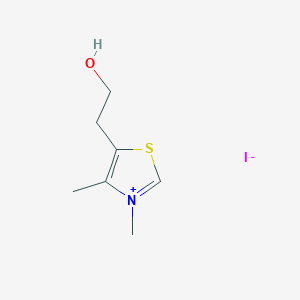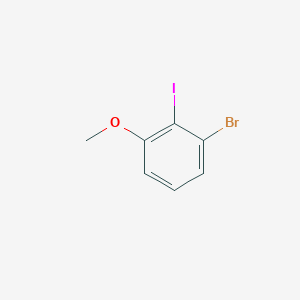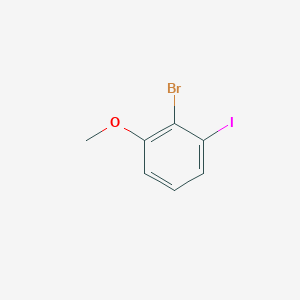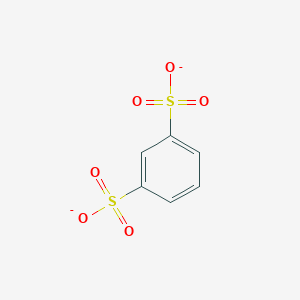
2-Bromo-4,5-difluorobenzonitrile
説明
Synthesis Analysis
The synthesis of 2-Bromo-4,5-difluorobenzonitrile and similar compounds often involves the halodeboronation of aryl boronic acids. A scalable synthesis method via NaOMe-catalyzed bromodeboronation has been developed, demonstrating the generality of this transformation through a series of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to 2-Bromo-4,5-difluorobenzonitrile reveals insights into geometrical parameters such as bond lengths, angles, and dihedral angles through Density Functional Theory (DFT) calculations. These studies help in understanding the equilibrium geometric structure of these compounds (Kumar & Raman, 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 2-Bromo-4,5-difluorobenzonitrile-like compounds involves exploring their reactivity and functional group transformations. This includes processes such as bromination, cyanidation, and alkylation to synthesize key intermediates for further chemical synthesis (Fan-hao, 2012).
Physical Properties Analysis
The physical properties of 2-Bromo-4,5-difluorobenzonitrile are characterized by techniques like X-ray crystallography, which provides detailed information on the crystal structure and intermolecular interactions within the compound. This analysis aids in understanding the solid-state properties and potential applications of the compound in materials science (Heckel et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4,5-difluorobenzonitrile are influenced by its halogen substituents and nitrile group. Studies focusing on halogen-exchange reactions, for instance, highlight the methods to introduce or substitute fluorine atoms in the benzene ring, thereby modifying the compound's reactivity and potential utility in various organic synthesis pathways (Suzuki & Kimura, 1991).
科学的研究の応用
Spectroscopic and Nonlinear Optical Properties : A study on 5-Bromo-2-methoxybenzonitrile explored its spectroscopic characteristics and potential for nonlinear optical applications, highlighting its suitability for second harmonic generation (SHG) applications (A. Kumar & R. Raman, 2017).
Synthetic Methodologies : Research on the synthesis of 2-bromo-3-fluorobenzonitrile provided a scalable method for producing this compound, suggesting potential synthetic pathways that might be applicable to 2-Bromo-4,5-difluorobenzonitrile (Ronald H. Szumigala et al., 2004).
Herbicide Resistance : A study on herbicide resistance in transgenic plants used a gene to detoxify bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), suggesting that similar strategies might be explored for related compounds (D. Stalker et al., 1988).
Pharmaceutical Intermediates : The synthesis of 5-Bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat, a gout treatment medication, indicates the potential use of similar bromo-difluorobenzonitrile compounds in pharmaceutical synthesis (Meng Fan-hao, 2012).
Halogen-Exchange Fluorination : Research into the synthesis of 3,4-difluorobenzonitrile by halogen-exchange fluorination could inform similar approaches for synthesizing 2-Bromo-4,5-difluorobenzonitrile (H. Suzuki & Y. Kimura, 1991).
Photodegradation Studies : The study of the aquatic photodegradation rate of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) herbicide in the presence of carbonates may provide insights into the environmental behavior of related compounds (J. Kochany, 1992).
Safety And Hazards
“2-Bromo-4,5-difluorobenzonitrile” has a GHS07 pictogram, indicating that it can cause harm . The signal word for this compound is "Warning" . It may cause severe skin burns, eye damage, and respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-bromo-4,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOIAMUAYXTORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598215 | |
| Record name | 2-Bromo-4,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorobenzonitrile | |
CAS RN |
64695-82-5 | |
| Record name | 2-Bromo-4,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)
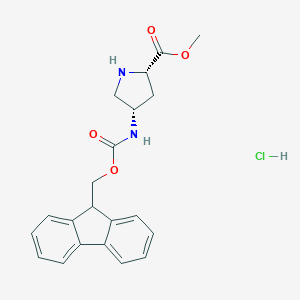
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
